molecular formula C16H21ClN6O B15115859 5-chloro-N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine

5-chloro-N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine

Cat. No.: B15115859
M. Wt: 348.8 g/mol
InChI Key: WJDWOUODTUEBDH-UHFFFAOYSA-N
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Description

5-chloro-N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a piperidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the piperidine and pyrimidine rings through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazole ring to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-chloro-N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-{1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine
  • 5-chloro-N-{1-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine

Uniqueness

Compared to similar compounds, 5-chloro-N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H21ClN6O

Molecular Weight

348.8 g/mol

IUPAC Name

5-chloro-N-[1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]-N-methylpyrimidin-2-amine

InChI

InChI=1S/C16H21ClN6O/c1-22(16-18-8-12(17)9-19-16)13-4-6-23(7-5-13)10-14-20-21-15(24-14)11-2-3-11/h8-9,11,13H,2-7,10H2,1H3

InChI Key

WJDWOUODTUEBDH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=NN=C(O2)C3CC3)C4=NC=C(C=N4)Cl

Origin of Product

United States

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